molecular formula C12H23NO3 B14215444 Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]- CAS No. 625833-38-7

Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-

Cat. No.: B14215444
CAS No.: 625833-38-7
M. Wt: 229.32 g/mol
InChI Key: SSGLCPSMQLSXFO-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]- is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with ethoxyethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]- typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxyethyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]- is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

625833-38-7

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

1-[1-(2-ethoxyethyl)-4-methoxypiperidin-4-yl]ethanone

InChI

InChI=1S/C12H23NO3/c1-4-16-10-9-13-7-5-12(15-3,6-8-13)11(2)14/h4-10H2,1-3H3

InChI Key

SSGLCPSMQLSXFO-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(CC1)(C(=O)C)OC

Origin of Product

United States

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